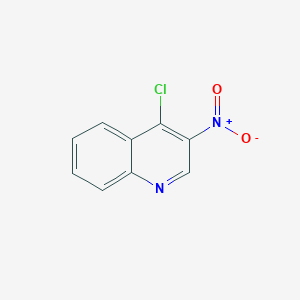

4-Chloro-3-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-6-3-1-2-4-7(6)11-5-8(9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFUZDDJSQVQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460883 | |

| Record name | 4-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39061-97-7 | |

| Record name | 4-Chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Chloro-3-nitroquinoline stands as a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of the immune response modifier, Imiquimod.[1][2] Its unique molecular architecture, featuring a quinoline core substituted with both a chloro and a nitro group, imparts a distinct reactivity profile that is leveraged in the construction of more complex pharmaceutical agents. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its synthesis, spectral characteristics, reactivity, and stability. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this important building block.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a white to off-white or pale yellow powder.[2][3] A thorough understanding of its fundamental physical and chemical properties is essential for its effective handling, storage, and application in synthetic chemistry.

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | 3-Nitro-4-chloroquinoline | |

| CAS Number | 39061-97-7 | [5] |

| Molecular Formula | C₉H₅ClN₂O₂ | [5] |

| Molecular Weight | 208.60 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [6] |

Physicochemical Parameters

The following table outlines the key physicochemical properties of this compound. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Melting Point | 121-122 °C | [7] |

| Boiling Point | 333.8 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 155.7 ± 22.3 °C | [6] |

| Refractive Index | 1.688 | [6] |

| LogP | 2.46 | |

| pKa | Experimental data not readily available in public sources. | |

| Solubility | Insoluble in water. Soluble in organic solvents such as acetic acid, acetone, and ethanol.[3] Quantitative solubility data is not widely reported. |

Synthesis of this compound

The principal and most well-documented method for the synthesis of this compound commences with 4-hydroxyquinoline. This transformation involves a two-step process of nitration followed by chlorination. A general workflow for this synthesis is depicted below.

Caption: General synthetic route to this compound.

Experimental Protocol: Chlorination of 4-Hydroxy-3-nitroquinoline

The conversion of 4-hydroxy-3-nitroquinoline to its 4-chloro derivative is a critical step. The use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is standard. The following protocol is a representative example of this procedure.

Materials:

-

4-Hydroxy-3-nitroquinoline

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (optional, as a catalyst)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 4-hydroxy-3-nitroquinoline in a suitable solvent like dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add the chlorinating agent (e.g., thionyl chloride) to the suspension. A catalytic amount of DMF can also be added.[8]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature and then slowly pour it into ice water with vigorous stirring.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: Both POCl₃ and SOCl₂ are effective for this transformation. The choice may depend on the scale of the reaction and the desired work-up procedure.

-

Use of a Catalyst: DMF can act as a catalyst in chlorination reactions with SOCl₂, forming the Vilsmeier reagent in situ, which is a more potent chlorinating species.

-

Aqueous Work-up: The quenching with ice water is to hydrolyze the excess chlorinating agent. The subsequent washes with sodium bicarbonate solution neutralize any remaining acidic byproducts.

Spectral Data and Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 1H and 13C NMR spectral data with peak assignments and coupling constants are not consistently available in public literature. However, based on the structure, the following are expected regions for the proton and carbon signals.

-

¹H NMR: The aromatic protons are expected to appear in the downfield region, typically between 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the chloro and nitro substituents.

-

¹³C NMR: The aromatic carbons will resonate in the range of approximately 120-150 ppm. The carbon bearing the nitro group and the carbon bearing the chlorine atom will have their chemical shifts significantly influenced by these electron-withdrawing groups.

Infrared (IR) Spectroscopy

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ respectively. These are typically strong and sharp peaks.

-

C-Cl stretching: ~700-800 cm⁻¹

Mass Spectrometry (MS)

A detailed experimental mass spectrum and fragmentation analysis are not widely published. However, the expected molecular ion peaks in an electron ionization (EI) mass spectrum would be:

-

[M]⁺: at m/z ≈ 208

-

[M+2]⁺: at m/z ≈ 210, with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.

The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) and the chlorine atom (-Cl).

Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the quinoline ring, which is further enhanced by the electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution.[9] The nitro group at the 3-position, while not in a classic ortho or para activating position relative to the leaving group, still contributes to the overall electron deficiency of the ring system, facilitating nucleophilic attack.

Caption: General scheme for SNAr reactions of this compound.

Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiols. This reactivity is the cornerstone of its utility in synthesizing a variety of derivatives, including the precursor to Imiquimod.[2]

Stability and Storage

Detailed studies on the thermal, hydrolytic, and photostability of this compound are not extensively reported in the public domain. However, general best practices for compounds of this nature should be followed.

-

Thermal Stability: As a nitroaromatic compound, it should be handled with care at elevated temperatures.

-

Hydrolytic Stability: The C-Cl bond may be susceptible to hydrolysis under certain pH conditions, although it is generally stable under neutral conditions.

-

Photostability: Nitroaromatic compounds can be sensitive to light, and prolonged exposure should be avoided.

-

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6] Some suppliers recommend storage at freezer temperatures (-20°C to -15°C).[7]

Applications in Research and Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Imiquimod.[1][2] Imiquimod is an immune response modifier used topically to treat certain skin conditions. The synthesis of Imiquimod involves the nucleophilic displacement of the 4-chloro substituent.

Beyond its role in Imiquimod synthesis, the this compound scaffold is a versatile platform for the development of other novel bioactive molecules. Its reactivity allows for the introduction of a wide range of functional groups at the 4-position, enabling the generation of libraries of compounds for screening in various therapeutic areas. There are reports of its potential anti-HIV and anti-leishmanial activities.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for the synthesis of Imiquimod and a promising scaffold for the discovery of new therapeutic agents. This guide has provided a consolidated overview of its key characteristics, from its synthesis and spectral data to its reactivity and safety considerations. Further research to quantify its solubility in various solvents, determine its pKa, and fully characterize its spectral and stability profiles would be of great benefit to the scientific community.

References

-

This compound | CAS#:39061-97-7 | Chemsrc. (n.d.). Retrieved January 8, 2026, from [Link]

-

Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound CAS#: 39061-97-7; ChemWhat Code: 16408. (n.d.). Retrieved January 8, 2026, from [Link]

-

(PDF) Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

How might one synthesis 4-chloro quinoline? - Quora. (2020, July 19). Retrieved January 8, 2026, from [Link]

-

20695837101721727.pdf - Biointerface Research in Applied Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20). Retrieved January 8, 2026, from [Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound | C9H5ClN2O2 | CID 11275808 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

The Chemical Journey of this compound: From Synthesis to Application. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 8, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 8, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 8, 2026, from [Link]

-

4-Chloroquinoline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 8, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 17). Retrieved January 8, 2026, from [Link]

-

Fragmentation of Organic Ions and Interpretation of EI Mass Spectra - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. (n.d.). Retrieved January 8, 2026, from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved January 8, 2026, from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019, February 10). Retrieved January 8, 2026, from [Link]

-

Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. (n.d.). Retrieved January 8, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 8, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.). Retrieved January 8, 2026, from [Link]

-

Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

-

Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Publications. (2025, April 22). Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | CAS#:39061-97-7 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 39061-97-7 [chemicalbook.com]

- 9. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-nitroquinoline from 4-Hydroxyquinoline

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for converting 4-hydroxyquinoline into 4-chloro-3-nitroquinoline, a crucial intermediate in the pharmaceutical industry.[1] The synthesis involves a two-step process: the nitration of 4-hydroxyquinoline to yield 4-hydroxy-3-nitroquinoline, followed by a chlorination reaction to produce the final product. This document offers detailed experimental protocols, mechanistic insights, and critical safety considerations for researchers, scientists, and professionals in drug development. The physical and chemical properties of this compound, including its melting point of 121-122 °C and molecular weight of 208.60100 g/mol , are vital for its application in chemical synthesis.[1][2][3]

Introduction: The Significance of this compound

This compound is an indispensable intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Imiquimod, an immune response modifier.[1] The structural integrity and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is designed to provide a comprehensive understanding of its synthesis, empowering researchers to optimize the process for improved yield, purity, and safety.

Synthetic Strategy: A Two-Step Approach

The conversion of 4-hydroxyquinoline to this compound is efficiently achieved through a sequential two-step synthesis. This strategy allows for controlled functionalization of the quinoline core.

Overall Synthetic Scheme:

Caption: Overall two-step synthesis of this compound.

Step 1: Nitration of 4-Hydroxyquinoline

The initial step involves the electrophilic nitration of the 4-hydroxyquinoline ring to introduce a nitro group at the 3-position.

Mechanistic Considerations

The nitration of quinoline derivatives is influenced by the electronic nature of the heterocyclic ring system. In acidic conditions, the quinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack.[4] Consequently, electrophilic substitution, such as nitration, preferentially occurs on the benzene ring, typically at the 5- and 8-positions.[4] However, the presence of the activating hydroxyl group at the 4-position directs the incoming electrophile to the electron-rich 3-position.

Experimental Protocol: Nitration

Reagents and Materials:

-

4-Hydroxyquinoline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add 4-hydroxyquinoline to concentrated sulfuric acid while cooling in an ice bath.

-

Stir the mixture until the 4-hydroxyquinoline is completely dissolved.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

-

Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 4-hydroxy-3-nitroquinoline.

Step 2: Chlorination of 4-Hydroxy-3-nitroquinoline

The second and final step is the conversion of the hydroxyl group of 4-hydroxy-3-nitroquinoline to a chlorine atom using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this transformation.[5]

The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a potent chlorinating and dehydrating agent.[5] In this reaction, it facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction mechanism is thought to involve the initial phosphorylation of the hydroxyl group, forming a phosphate ester intermediate.[5][6] This is followed by a nucleophilic attack by a chloride ion, displacing the phosphate group to form the desired this compound.[5][6] For certain substrates, a mixture of POCl₃ and PCl₅ can be a more robust chlorinating agent.[7]

Proposed Chlorination Mechanism:

Caption: Proposed mechanism for the chlorination of 4-hydroxy-3-nitroquinoline.

Experimental Protocol: Chlorination

Reagents and Materials:

-

4-Hydroxy-3-nitroquinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (optional, as a catalyst)

-

Dichloromethane (CH₂Cl₂) (as a solvent)

-

Ice

-

Round-bottom flask with a reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, suspend 4-hydroxy-3-nitroquinoline in phosphorus oxychloride.[5]

-

Optionally, a catalytic amount of DMF can be added.

-

Heat the mixture to reflux and maintain for a period determined by reaction monitoring (TLC).[5][8]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.[5][9] This is a highly exothermic reaction and must be done with extreme caution in a well-ventilated fume hood.

-

The product will precipitate out of the aqueous solution.

-

Filter the solid, wash with cold water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Finally, wash again with water and dry the product under vacuum to obtain this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClN₂O₂ | [1][2][3] |

| Molecular Weight | 208.60 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 121-122 °C | [1] |

| CAS Number | 39061-97-7 | [1][2][3] |

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and structure.[10]

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Safety and Handling Precautions

This synthesis involves the use of hazardous and corrosive chemicals. Adherence to strict safety protocols is mandatory.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, liberating toxic and corrosive fumes.[11][12][13] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[12][14] Always handle POCl₃ in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), safety goggles, and a lab coat.[11][12][14] Ensure that eyewash stations and safety showers are readily accessible.[14] In case of a spill, do not use water.[12][15] Absorb the spill with an inert material.[12]

-

Concentrated Nitric and Sulfuric Acids: These are strong acids and oxidizing agents. They are extremely corrosive and can cause severe chemical burns. Handle with extreme care, always adding acid to water, not the other way around, when diluting. Wear appropriate PPE, including acid-resistant gloves and safety goggles.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13] Remove contaminated clothing.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

Conclusion

The synthesis of this compound from 4-hydroxyquinoline is a well-established and crucial process in the pharmaceutical industry. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and efficiently produce this vital chemical intermediate. The purity of the final product is critical, and rigorous analytical characterization is essential to ensure its suitability for downstream applications in drug development.[1]

References

- The Chemical Journey of this compound: From Synthesis to Applic

- POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. (URL not available)

- POCl3 chlorination of 4-quinazolones. PubMed. (URL not available)

- Phosphorus Oxychloride. Air Liquide Malaysia. (URL not available)

- Phosphorus(V)

- Phosphorus oxychloride - SAFETY D

- SAFETY D

- A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). (URL not available)

- phosphorus oxychloride - Report. CAMEO Chemicals. NOAA. (URL not available)

- POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- POCl3 Chlorination of 4-Quinazolones. Request PDF.

- The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed) (RSC Publishing). (URL not available)

- Manufacturer of this compound: Chemical Properties and Market Prospect. (URL not available)

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. (URL not available)

- Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. (URL not available)

- This compound | 39061-97-7. Sigma-Aldrich. (URL not available)

- This compound | C9H5ClN2O2 | CID 11275808. PubChem. (URL not available)

- Why does the nitration of quinoline occur at the 5 (and 8) position?. (URL not available)

- This compound | CAS 39061-97-7 | SCBT. Santa Cruz Biotechnology. (URL not available)

- How should I proceed in Chlorination using POCl3?.

- POCl3 Mechanism for Activated Chlorine Formation. Common Organic Chemistry. (URL not available)

- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

- This compound | CAS No- 39061-97-7. Simson Pharma Limited. (URL not available)

- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (URL not available)

- POCl3 chlorination of 4-quinazolones. Semantic Scholar. (URL not available)

- The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem. (URL not available)

- Preparation of 4-hydroxyquinoline compounds.

- This compound | 39061-97-7. ChemicalBook. (URL not available)

- This compound | 39061-97-7 | FC20069. Biosynth. (URL not available)

- Method for preparing 4-chlorine-3-nitroanisole.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. download.atlantis-press.com [download.atlantis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. my.airliquide.com [my.airliquide.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. fishersci.com [fishersci.com]

- 15. msds.nipissingu.ca [msds.nipissingu.ca]

An In-depth Technical Guide to 4-Chloro-3-nitroquinoline: Synthesis, Structure, and Application

This guide provides a comprehensive technical overview of 4-Chloro-3-nitroquinoline, a pivotal intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, reactivity, and its significant role in the creation of immunomodulatory agents.

Core Identification and Molecular Structure

This compound is a substituted quinoline derivative characterized by a chlorine atom at the 4-position and a nitro group at the 3-position of the quinoline ring system.

The molecular structure, presented below, consists of a fused bicyclic system of a benzene ring and a pyridine ring. The strategic placement of the electron-withdrawing nitro group and the chloro leaving group dictates the molecule's reactivity, which is central to its synthetic utility.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. The compound typically appears as a white to off-white or pale yellow crystalline powder.[5]

| Property | Value | Source |

| Melting Point | 121-122 °C | [5] |

| Boiling Point | 333.8 °C at 760 mmHg | [5] |

| Density | 1.484 g/cm³ | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Storage | Store in a cool, dry, well-ventilated area. | [4] |

Spectroscopic Characterization:

The identity and purity of this compound are confirmed through various spectroscopic techniques. Below are the expected spectral characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The exact chemical shifts and coupling constants are influenced by the substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, with the carbons attached to the chlorine and nitro groups showing characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=C and C=N bonds of the quinoline ring, as well as strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (208.60 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.[6]

Synthesis of this compound: A Mechanistic Perspective

The most common and established laboratory synthesis of this compound involves the chlorination of its precursor, 4-hydroxy-3-nitroquinoline.[5] This transformation is a cornerstone reaction, and understanding the underlying mechanism is key to optimizing the process for yield and purity.

The Vilsmeier-Haack Connection: Causality in Reagent Selection

The chlorination is typically achieved using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM). The choice of DMF is not arbitrary; it is a critical component that accelerates the reaction through the in-situ formation of the Vilsmeier-Haack reagent, dimethylchloromethyleneammonium chloride. This electrophilic species is a more potent chlorinating agent than thionyl chloride alone.

The following diagram illustrates the formation of the active chlorinating agent:

Caption: Formation of the Vilsmeier-Haack reagent from DMF and SOCl₂.

Detailed Experimental Protocol for Synthesis and Purification

This protocol is a self-validating system designed for reproducibility and high purity of the final product.

Step 1: Reaction Setup

-

To a suspension of 4-hydroxy-3-nitroquinoline (1.0 eq) in dichloromethane (DCM), add N,N-dimethylformamide (DMF) (1.2 eq) followed by the slow, dropwise addition of thionyl chloride (SOCl₂) (2.4 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Work-up and Isolation

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

The following workflow diagram summarizes the synthesis and purification process:

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the susceptibility of the C4 position to nucleophilic aromatic substitution (SₙAr). The potent electron-withdrawing nitro group at the C3 position activates the quinoline ring towards nucleophilic attack, specifically at the carbon bearing the chlorine atom.

This heightened reactivity makes this compound a valuable building block for the synthesis of a variety of 4-substituted quinoline derivatives by reacting it with different nucleophiles such as amines, azides, and thiols.[2]

The Pivotal Role in the Synthesis of Imiquimod

The most prominent application of this compound is as a key intermediate in the synthesis of Imiquimod, a potent immune response modifier.[5] Imiquimod is an imidazoquinoline amine that is used topically to treat various skin conditions.

The synthesis of Imiquimod from this compound involves a series of reactions, including a nucleophilic substitution at the C4 position.

Biological Significance: The Imiquimod Connection

The importance of this compound in drug development is intrinsically linked to the therapeutic value of Imiquimod. Imiquimod functions as an agonist for Toll-like receptor 7 (TLR7), a key component of the innate immune system.[7][8]

Mechanism of Action: TLR7 Signaling Pathway

Activation of TLR7 by Imiquimod on immune cells, such as macrophages and dendritic cells, initiates a downstream signaling cascade.[7][9] This pathway involves the recruitment of the adaptor protein MyD88, followed by the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of various pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins.[7][10]

This cytokine release stimulates both the innate and adaptive immune systems, leading to an antiviral and antitumor response.[7][10]

The following diagram illustrates the simplified TLR7 signaling pathway initiated by Imiquimod:

Caption: Simplified TLR7 signaling pathway activated by Imiquimod.

Safety, Handling, and Disposal

As with all chemical reagents, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its value lies in its specific molecular architecture, which allows for facile nucleophilic substitution, making it a key precursor for complex molecules like Imiquimod. A thorough understanding of its synthesis, reactivity, and the biological significance of its derivatives is essential for researchers and scientists working to develop novel therapeutics.

References

- Stanley, M. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential.

- Schön, M. P., & Schön, M. (2007). Imiquimod: mode of action.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermediate. Retrieved from [Link]

-

The Chemical Journey of this compound: From Synthesis to Application. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An authoritative source for reliable and carefully checked procedures for the synthesis of organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 11275808, this compound. Retrieved from [Link]

- Sigma-Aldrich. (n.d.).

-

International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Retrieved from [Link]

- Wang, Y., et al. (2019). TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors. Viruses, 11(9), 849.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.

- Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

-

SpectraBase. (n.d.). 4-Chloro-2,7,8-trimethyl-5-nitroquinoline. Retrieved from [Link]

Sources

- 1. This compound | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39061-97-7 | FC20069 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 39061-97-7 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors | MDPI [mdpi.com]

- 8. apexbt.com [apexbt.com]

- 9. Synthesis and reaction information | Library - Concordia University [concordia.ca]

- 10. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-3-nitroquinoline: A Technical Guide for Researchers

Introduction

4-Chloro-3-nitroquinoline is a key heterocyclic compound, frequently utilized as a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its precise molecular structure, defined by the quinoline core substituted with a chloro and a nitro group, gives rise to a unique electronic and chemical profile. Accurate and comprehensive characterization of this molecule is paramount to ensure purity, confirm identity, and understand its reactivity in downstream applications. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering both predicted data based on established principles and field-proven protocols for data acquisition and interpretation.

This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic fingerprint of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the causality behind the experimental choices and the interpretation of the results.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in this compound dictates its spectroscopic properties. The electron-withdrawing nature of both the nitro group and the chlorine atom, coupled with the aromatic system of the quinoline ring, results in a distinctive pattern of signals in each analytical technique. Understanding this interplay is crucial for accurate spectral assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For this compound, it allows for the unambiguous assignment of each proton and carbon in the structure.

¹H NMR Spectroscopy: Predicted Data and Interpretation

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. The aromatic protons of the quinoline ring are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the ring current. The electron-withdrawing nitro and chloro groups further influence the precise chemical shifts.

| Predicted ¹H NMR Data for this compound | ||||

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2 | 9.1 - 9.3 | Singlet (s) | - | This proton is on a carbon adjacent to the ring nitrogen and is significantly deshielded. |

| H-5 | 8.2 - 8.4 | Doublet (d) | 7.5 - 8.5 | Peri-deshielding effect of the nitro group and being part of the carbocyclic ring. |

| H-6 | 7.8 - 8.0 | Triplet (t) | 7.0 - 8.0 | Typical aromatic proton signal, coupled to H-5 and H-7. |

| H-7 | 8.0 - 8.2 | Triplet (t) | 7.0 - 8.0 | Similar to H-6, with coupling to H-6 and H-8. |

| H-8 | 7.9 - 8.1 | Doublet (d) | 7.5 - 8.5 | Aromatic proton coupled to H-7. |

From a Senior Scientist's Perspective: The singlet for H-2 is a key diagnostic signal. Its significant downfield shift is a direct consequence of the adjacent electron-withdrawing nitrogen atom within the aromatic ring. The remaining protons on the benzo-fused ring will exhibit predictable doublet and triplet splitting patterns characteristic of a substituted benzene ring.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

| Predicted ¹³C NMR Data for this compound | ||

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | 150 - 152 | Carbon adjacent to the ring nitrogen, highly deshielded. |

| C-3 | 135 - 137 | Carbon bearing the nitro group, deshielded. |

| C-4 | 145 - 147 | Carbon bearing the chloro group, deshielded. |

| C-4a | 128 - 130 | Quaternary carbon at the ring junction. |

| C-5 | 129 - 131 | Aromatic CH carbon. |

| C-6 | 127 - 129 | Aromatic CH carbon. |

| C-7 | 133 - 135 | Aromatic CH carbon. |

| C-8 | 122 - 124 | Aromatic CH carbon. |

| C-8a | 148 - 150 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for reproducible and high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window. If solubility is an issue, DMSO-d₆ is an excellent alternative.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Acquisition time: ~3 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-32. Rationale: A sufficient number of scans is needed to achieve a good signal-to-noise ratio.

-

Spectral width: 0-12 ppm

-

-

¹³C NMR:

-

Acquisition time: ~1.5 seconds

-

Relaxation delay: 3-5 seconds. Rationale: Quaternary carbons often have longer relaxation times, so a longer delay ensures they are properly detected.

-

Number of scans: 1024-4096. Rationale: The low natural abundance of ¹³C necessitates a larger number of scans.

-

Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Predicted IR Data and Interpretation

| Predicted IR Absorption Bands for this compound | |

| Frequency Range (cm⁻¹) | Vibrational Mode and Functional Group |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C and C=N stretching (aromatic ring) |

| 1550 - 1500 and 1350 - 1300 | N-O asymmetric and symmetric stretching (nitro group) |

| 850 - 750 | C-Cl stretching |

| 800 - 600 | C-H out-of-plane bending (aromatic) |

From a Senior Scientist's Perspective: The two strong absorption bands for the nitro group are the most diagnostic feature in the IR spectrum of this compound. Their presence is a strong confirmation of the successful nitration of the quinoline ring.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR is a modern, convenient method that requires minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. Rationale: This is crucial to subtract any atmospheric or instrumental signals from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Predicted Mass Spectrometry Data and Interpretation

-

Molecular Formula: C₉H₅ClN₂O₂

-

Exact Mass: 208.0039551 Da[3]

In an electron ionization (EI) mass spectrum, the molecule will fragment in a predictable manner.

| Predicted Mass Spectrometry Data for this compound | |

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 208/210 | [M]⁺, the molecular ion peak. The characteristic ~3:1 isotopic pattern for chlorine will be observed. |

| 178/180 | [M - NO]⁺ |

| 162/164 | [M - NO₂]⁺ |

| 127 | [M - NO₂ - Cl]⁺ |

From a Senior Scientist's Perspective: The isotopic pattern of the molecular ion is a definitive confirmation of the presence of one chlorine atom. The observation of fragments corresponding to the loss of the nitro group (as NO or NO₂) is also a key diagnostic feature.

Experimental Protocol for Mass Spectrometry Data Acquisition (Direct Infusion ESI-HRMS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the same solvent.

-

-

Instrument Parameters (for an Orbitrap or TOF mass spectrometer):

-

Ionization Mode: Positive ion mode.

-

Infusion Flow Rate: 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Mass Range: m/z 50-500.

-

Resolution: >60,000. Rationale: High resolution is necessary to obtain an accurate mass measurement for elemental composition determination.

-

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺ (m/z 209.0117).

-

Use the instrument software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula.

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the integrated approach to the spectroscopic characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of the molecule's identity and purity. The protocols and interpretations provided in this guide are designed to serve as a robust resource for scientists working with this important chemical intermediate. Adherence to these principles will ensure the generation of high-quality, reliable data, which is the cornerstone of successful research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. This compound. [Link]

-

Chemsrc. This compound. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. Benzoic acid, 4-chloro-3-nitro-. [Link]

-

Warshel Chemical Ltd. This compound CAS 39061-97-7. [Link]

Sources

The Pharmacological Potential of 4-Chloro-3-nitroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activities, and Mechanisms of Action

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its numerous derivatives, the 4-chloro-3-nitroquinoline moiety has emerged as a particularly intriguing pharmacophore, demonstrating a diverse range of biological activities with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

The Chemistry of 4-Chloro-3-nitroquinolines: Synthesis and Reactivity

The synthetic accessibility of the this compound core is a key factor driving its exploration in drug discovery. The most common synthetic routes commence from readily available quinoline precursors and typically involve a two-step process: nitration followed by chlorination. A well-established pathway involves the transformation of 4-hydroxyquinoline to this compound[1]. The presence of the electron-withdrawing nitro group at the 3-position and the reactive chloro group at the 4-position makes this scaffold an excellent building block for the synthesis of a diverse library of derivatives. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups, such as amines and hydrazines, to explore structure-activity relationships (SAR)[1][2][3]. This reactivity is pivotal in its role as a key intermediate in the synthesis of pharmaceuticals, most notably the immune response modifier Imiquimod[1].

A general workflow for the synthesis of 4-substituted-3-nitroquinoline derivatives is depicted below:

Caption: A generalized workflow for the synthesis of 4-substituted-3-nitroquinoline derivatives.

Anticancer Activity: A Prominent Therapeutic Avenue

The quest for novel anticancer agents has been a major focus of research into this compound derivatives. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a variety of cancer cell lines[1][4]. The anticancer activity is often attributed to a multi-pronged mechanism of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Mechanisms of Anticancer Action

2.1.1. Induction of Apoptosis and Cell Cycle Arrest: A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Derivatives of this compound have been shown to trigger apoptosis through various signaling pathways. The introduction of different substituents at the 4-position can significantly influence the apoptotic potential and the specific pathway involved. Furthermore, these compounds can interfere with the normal progression of the cell cycle, leading to arrest at different phases and preventing cancer cell proliferation[1].

2.1.2. Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition is a clinically validated strategy for cancer chemotherapy[5]. Molecular docking studies have suggested that quinoline derivatives, including those with structural similarities to 4-chloro-3-nitroquinolines, can bind to the active site of human topoisomerase II, potentially inhibiting its function and leading to DNA damage and cell death[5][6]. The planar quinoline ring can intercalate between DNA base pairs, while substituents can interact with the enzyme, stabilizing the DNA-topoisomerase cleavage complex.

2.1.3. Generation of Reactive Oxygen Species (ROS): Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more susceptible to further oxidative stress[7][8]. The nitro group in the 3-position of the quinoline ring can be a source of ROS generation within the cell. Increased ROS levels can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death[7][9][10].

A hypothesized signaling pathway for the anticancer activity of this compound derivatives is illustrated below:

Caption: Hypothesized anticancer mechanism of this compound derivatives.

Quantitative Anticancer Activity

The cytotoxic efficacy of 4-amino-3-nitroquinoline and 2,4-diamino-3-nitroquinoline derivatives, which are synthesized from 2,4-dichloro-3-nitroquinoline, has been evaluated against various cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) provide a quantitative measure of their potency.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Aryl(alkyl)amino-3-nitroquinoline | A-549 (Lung) | Varies | [1] |

| 4-Aryl(alkyl)amino-3-nitroquinoline | H-460 (Lung) | Varies | [1] |

| 4-Aryl(alkyl)amino-3-nitroquinoline | HCT-116 (Colon) | Varies | [1] |

| 2,4-Diaryl(dialkyl)amino-3-nitroquinoline | A-549 (Lung) | Varies | [1] |

| 2,4-Diaryl(dialkyl)amino-3-nitroquinoline | H-460 (Lung) | Varies | [1] |

| 2,4-Diaryl(dialkyl)amino-3-nitroquinoline | HCT-116 (Colon) | Varies | [1] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent | [2] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Potent | [2] |

Note: Specific IC50 values for a broad range of this compound derivatives are not extensively reported in the publicly available literature, highlighting an area for future research. The data presented here is for structurally related compounds.

Experimental Protocols for Anticancer Evaluation

2.3.1. MTT Assay for Cytotoxicity:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.3.2. Cell Cycle Analysis by Flow Cytometry:

-

Cell Treatment: Treat cancer cells with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

2.3.3. Apoptosis Assay using Annexin V/PI Staining:

-

Cell Treatment: Treat cancer cells with the test compound.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial and antifungal agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and this compound derivatives are being investigated as a promising new class of antimicrobial agents[11].

Mechanism of Antimicrobial Action

The antimicrobial activity of these compounds is thought to be multifaceted. One proposed mechanism is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV[12]. These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. The 4-chloro-3-nitrophenyl moiety appears to be a key pharmacophore for this activity[12]. Additionally, the ability of these compounds to chelate metal ions and generate ROS may also contribute to their antimicrobial effects[9][13].

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Chloro-3-nitrophenylthiourea derivatives | Staphylococcus aureus | 0.5 - 2 | [12] |

| 4-Chloro-3-nitrophenylthiourea derivatives | Staphylococcus epidermidis | Varies | [12] |

| 4-Chloro-3-nitrophenylthiourea derivatives | Mycobacterium tuberculosis | Varies | [12] |

| Hydrazinyl quinazoline amine derivatives | Various bacteria | Varies | [3] |

Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Quinoline derivatives, such as chloroquine and amodiaquine, are known to possess anti-inflammatory properties. Emerging evidence suggests that this compound derivatives may also exert anti-inflammatory effects by modulating key inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of some quinoline derivatives has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[9][14]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the IKK (IκB kinase) complex, which is upstream of NF-κB activation, is a potential mechanism by which these compounds may exert their anti-inflammatory effects[14][15][16][17]. By preventing the activation of NF-κB, these derivatives can suppress the production of inflammatory mediators.

A simplified representation of the NF-κB signaling pathway and the potential point of intervention for this compound derivatives is shown below:

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound derivatives.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Carrageenan-Induced Paw Edema Protocol:

-

Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., a standard NSAID like indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring and at the 4-position. While a comprehensive SAR study for this specific scaffold is still evolving, some general trends can be inferred from related quinoline derivatives:

-

Anticancer Activity: The nature of the substituent at the 4-position is critical. The introduction of aryl or alkylamino groups can significantly enhance cytotoxicity. The presence of electron-withdrawing or electron-donating groups on the aryl ring can further modulate the activity[1][4].

-

Antimicrobial Activity: For antimicrobial activity, particularly against Gram-positive bacteria, the presence of a 4-chloro-3-nitrophenylthiourea moiety has been shown to be beneficial. Substituents on the phenyl ring of the thiourea moiety, such as dichloro or chloro-methyl groups, can enhance the activity[12].

-

Anti-inflammatory Activity: The ability to interact with the IKK complex and inhibit the NF-κB pathway is likely influenced by the overall shape, size, and electronic properties of the molecule, which are determined by the substituents at the 4-position.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries for biological screening. The existing body of research highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents, with mechanisms of action that include topoisomerase inhibition, ROS generation, and modulation of key signaling pathways like NF-κB.

Despite the promising preliminary findings, further research is warranted to fully elucidate the therapeutic potential of this class of compounds. Future studies should focus on:

-

Synthesis and screening of a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship for each biological activity.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds, particularly the unique contributions of the 4-chloro and 3-nitro substituents.

-

In vivo efficacy and toxicity studies in relevant animal models to assess their therapeutic potential and safety profiles.

-

Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

- Kumar, R., et al. (2015). Design, microwave-assisted synthesis of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic & Medicinal Chemistry, 23(3), 540-551.

- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3838-3842.

- El-Gaby, M. S., et al. (2014). Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. Medicinal Chemistry Research, 23(1), 284-293.

- Patel, K., et al. (2017). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. Journal of Applied Pharmaceutical Science, 7(6), 133-139.

- Abdel-Gawad, S. M., et al. (2020). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 25(18), 4238.

- Chen, Y.-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034.

- Krátký, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(11), 3195.

- Özdemir, A., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology, 2(3), 134-141.

- Chen, Y.-L., et al. (2023).

-

PubChem. This compound. [Link]

- Stefańska, J., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical Biology & Drug Design, 88(2), 245-255.

- Wang, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6529.

- Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity, 26(5), 2841-2875.

- Özdemir, A., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-836.

- Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1375678.

- Ding, W. Q., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 308(1), 86-92.

- Pelicano, H., et al. (2006). The role of cellular reactive oxygen species in cancer chemotherapy.

- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(14), 4886-4893.

- Conklin, K. A. (2004). Role of reactive oxygen species in the anticancer activity of botanicals: Comparing sensitivity profiles. Cancer Letters, 207(1), 35-41.

- Pippi, B., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Brazilian Journal of Microbiology, 53(3), 1467-1478.

- Prachayasittikul, S., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Current Computer-Aided Drug Design, 17(5), 694-706.

- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999.

- Singh, S., et al. (2023). Exploring the Staphylococcus aureus Gyrase Complex and Human Topoisomerase: Potential Target for Molecular Docking and Biological Studies with Substituted Polychloroaniline. ACS Omega, 8(47), 45089-45101.

- Patel, K., et al. (2017). Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. Journal of Applied Pharmaceutical Science, 7(6), 133-139.

- Wozel, D., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5432.

- Cheung-Ong, K., et al. (2013). Reactive oxygen species in cancer: Current findings and future directions. Antioxidants & Redox Signaling, 18(4), 368-382.

- Opoku-Temeng, C., et al. (2022).

- Kumar, A., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Indian Chemical Society, 98(9), 100123.

- Peiris-Pagès, M., et al. (2017). Redox-Regulation in Cancer Stem Cells. Molecules, 22(10), 1735.

- Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.

- Wang, D., & DuBois, R. N. (2019). Understanding of ROS-Inducing Strategy in Anticancer Therapy. Cancers, 11(12), 2011.

- Orjales, A., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4796-4811.

- Herencia, F., et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169-1174.

- Li, N., et al. (2018).

- Rather, R. A., et al. (2021). Inhibition of IKK complex by (2 methyl butyryl) Shikonin, a naturally occurring naphthoquinone, abrogates melanoma growth and progression via modulation of the IKK/NFκB /EMT signaling axis. Phytomedicine, 85, 153540.

- Murugulla, A. C., et al. (2012). Synthesis and structure-activity relationships of novel IKK-β inhibitors. Part 3: Orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 529-533.

- Krátky, M., & Vinšová, J. (2021). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. International Journal of Molecular Sciences, 22(14), 7435.

Sources

- 1. Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]